molecular formula C21H16N2S B8692617 1-Benzylthio-4-phenylphthalazine

1-Benzylthio-4-phenylphthalazine

Cat. No.: B8692617
M. Wt: 328.4 g/mol
InChI Key: ZARFDTJTQSGPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylthio-4-phenylphthalazine is a phthalazine derivative featuring a benzylthio group (-S-benzyl) at the 1-position and a phenyl group at the 4-position. Phthalazine derivatives are heterocyclic compounds with a diazine ring fused to a benzene ring, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-benzylsulfanyl-4-phenylphthalazine

InChI

InChI=1S/C21H16N2S/c1-3-9-16(10-4-1)15-24-21-19-14-8-7-13-18(19)20(22-23-21)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

ZARFDTJTQSGPEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phthalazine derivatives are structurally versatile, with substitutions at the 1- and 4-positions significantly altering their physicochemical and biological properties. Below is a detailed comparison of 1-Benzylthio-4-phenylphthalazine with structurally related compounds:

Table 1: Comparative Analysis of Phthalazine Derivatives

Compound Name Substituents (1-/4-) Key Features Biological Activity/Applications References
This compound 1-Benzylthio, 4-Phenyl Sulfur atom enhances lipophilicity and potential thiol-mediated interactions. Limited direct biological data; inferred activity from analogs. Antimicrobial (theoretical)
1-Benzoyl-4-(4-methylphenyl)phthalazine 1-Benzoyl, 4-(4-methylphenyl) Dihedral angles: 50.2° (tolyl/phthalazine), 56.4° (benzoyl/phthalazine). Stabilized by C–H⋯O/N hydrogen bonds. Anticonvulsant, antimicrobial
4-Benzyl-1-chlorophthalazine 1-Chloro, 4-Benzyl Intermediate for synthesizing 1,4-disubstituted derivatives (e.g., amino, thiocyanate). Reactivity driven by chloro leaving group. Synthetic precursor for bioactive compounds
1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine 1-(Benzyloxy-phenoxy), 4-(4-methylphenyl) Oxygen-rich substituents enable hydrogen bonding. Higher polarity compared to benzylthio analogs. Not explicitly reported; structural focus
1-(1H-Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine 1-Benzimidazolyl, 4-(4-methylphenyl) Nitrogen-rich heterocycle at position 1; potential DNA intercalation or enzyme inhibition. Anticancer (hypothetical)

Electronic and Steric Effects

  • This compound : The benzylthio group (-S-benzyl) is less electronegative but more polarizable than benzoyl (-CO-benzyl) or benzyloxy (-O-benzyl) groups. This increases hydrophobic interactions and may improve membrane permeability .

Crystallographic and Stability Profiles

  • 1-Benzoyl-4-(4-methylphenyl)phthalazine forms a stable crystal lattice via C–H⋯O/N interactions, with dihedral angles indicating significant ring distortion . In contrast, sulfur-containing analogs like 1-benzylthio derivatives may exhibit weaker hydrogen bonding but stronger van der Waals interactions due to sulfur’s polarizability .

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